![molecular formula C6H14Cl2N4 B2946659 (1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride CAS No. 2309446-57-7](/img/structure/B2946659.png)
(1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
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Description
“(1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2309446-57-7 . It has a molecular weight of 213.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H12N4.2ClH/c1-5(2)10-4-8-6(3-7)9-10;;/h4-5H,3,7H2,1-2H3;2*1H . This indicates the presence of a 1,2,4-triazole ring with a propan-2-yl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 213.11 .Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives often interact with enzymes such as cytochrome p450 . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to changes in the function of the target proteins .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect the function of enzymes such as cytochrome p450, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
It is known that 1,2,4-triazole derivatives can affect the function of enzymes such as cytochrome p450, potentially leading to changes in the metabolism of other compounds .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of 1,2,4-triazole derivatives .
properties
IUPAC Name |
(1-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-6(3-7)9-10;;/h4-5H,3,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANMRZYNHZYVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
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